molecular formula C11H18N2O3 B6645781 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide

5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide

Cat. No. B6645781
M. Wt: 226.27 g/mol
InChI Key: XFVCXTKEEUGFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a heterocyclic compound that is synthesized using specific methods and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide involves its interaction with enzymes that cleave the amide bond in the molecule. The compound is recognized by the enzyme's active site, where it undergoes hydrolysis to form 5-methyl-3-oxopentanoic acid and 6-oxopiperidine-3-carboxylic acid. The rate of hydrolysis depends on the enzyme's specificity and kinetics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide are dependent on its interaction with enzymes and their mechanisms of action. The compound can be used to study the specificity and kinetics of enzymes, as well as protein-ligand interactions. Additionally, it has potential applications in drug discovery.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide in lab experiments include its specificity for certain enzymes and its potential applications in drug discovery. However, the limitations include the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, the compound may not be suitable for all enzymes and may require optimization of reaction conditions.

Future Directions

For the use of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide in biochemical research include its continued use as a tool for studying enzymes and protein-ligand interactions. Additionally, the compound may have potential applications in drug discovery, particularly in the development of enzyme inhibitors. Further research may also focus on the optimization of reaction conditions and the synthesis of related compounds with different biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide involves the reaction of 5-methyl-3-oxopentanoic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the product. The resulting compound is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide has potential applications in biochemical research, particularly in the study of enzymes and their mechanisms of action. It can be used as a substrate for enzymes such as carboxypeptidases and aminopeptidases, which cleave the amide bond in the molecule. This allows for the characterization of the enzyme's specificity and kinetics. Additionally, the compound can be used as a tool to study protein-ligand interactions and drug discovery.

properties

IUPAC Name

5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7-4-8(6-16-7)11(15)13-9-2-3-10(14)12-5-9/h7-9H,2-6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCXTKEEUGFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.